Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 681260-04-8
VCID: VC7847742
InChI: InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5-,7-/m1/s1
SMILES: COC(=O)C1(CC1C=C)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate

CAS No.: 681260-04-8

Cat. No.: VC7847742

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate - 681260-04-8

Specification

CAS No. 681260-04-8
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5-,7-/m1/s1
Standard InChI Key HEPZUSCSZCGDFO-IYSWYEEDSA-N
Isomeric SMILES COC(=O)[C@]1(C[C@H]1C=C)N
SMILES COC(=O)C1(CC1C=C)N
Canonical SMILES COC(=O)C1(CC1C=C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate belongs to the class of cyclopropane-containing α-amino acid derivatives. Its structure features:

  • A cyclopropane ring with two adjacent stereocenters at positions 1 (R-configuration) and 2 (S-configuration).

  • An amino group (-NH2_2) at position 1.

  • An ethenyl group (-CH2_2CH2_2) at position 2.

  • A methyl ester (-COOCH3_3) at position 1.

The stereochemistry is critical for its biological activity, as enantiomeric purity determines binding affinity to target enzymes .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight141.17 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point167.6 ± 40.0 °C at 760 mmHg
Flash Point41.2 ± 24.9 °C
Vapor Pressure1.7 ± 0.3 mmHg at 25°C
LogP (Partition Coefficient)0.46

The compound’s low logP value suggests moderate hydrophilicity, facilitating solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthesis and Production

Cyclopropanation Strategies

The synthesis typically involves a cyclopropanation reaction followed by functional group modifications. A common approach utilizes:

  • Vinyl Transfer: Reaction of a diazo compound with an α,β-unsaturated ester to form the cyclopropane ring.

  • Stereoselective Amination: Introduction of the amino group via catalytic asymmetric hydrogenation or enzymatic resolution .

For example, the patent EP2725012A1 describes a method using stereoselective hydrolysis with microorganisms to isolate the (1R,2S)-isomer from a racemic mixture . This biocatalytic approach achieves enantiomeric excess (ee) >99%, critical for pharmaceutical applications.

Industrial-Scale Production

Industrial processes optimize yield and purity through:

  • Continuous-Flow Reactors: To control exothermic cyclopropanation reactions.

  • Chromatographic Purification: Using silica gel or preparative HPLC to isolate the target isomer.

Applications in Pharmaceutical Research

Role in Antiviral Drug Development

The compound’s rigid cyclopropane scaffold and hydrogen-bonding groups make it a key intermediate in protease inhibitors. Notably, it serves as a precursor to 1-amino-2-vinylcyclopropane carboxylic acid, a building block for hepatitis C virus (HCV) NS3/4A protease inhibitors . These inhibitors disrupt viral polyprotein processing, halting replication.

Broad-Spectrum Bioactivity

Beyond antivirals, derivatives exhibit:

  • Anticancer Activity: By modulating apoptosis pathways.

  • Antibiotic Properties: Through inhibition of bacterial cell wall synthesis.

Hydrochloride Salt and Derivatives

Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-Carboxylate Hydrochloride

The hydrochloride salt (CAS 259214-58-9) enhances solubility for pharmacokinetic studies:

PropertyValueSource
Molecular FormulaC7H12ClNO2\text{C}_7\text{H}_{12}\text{ClNO}_2
Molecular Weight177.63 g/mol
Melting Point115–118°C

This salt is preferred in formulation studies due to improved stability under acidic conditions .

Structural Analogues

Replacing the ethenyl group with phenyl or alkyl groups alters bioactivity:

CompoundMolecular WeightKey Feature
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate191.23 g/molEnhanced lipophilicity

Future Directions

Targeted Drug Delivery

Functionalizing the ethenyl group with PEG linkers or antibody conjugates could enable tumor-selective delivery.

Green Chemistry Initiatives

Exploring biocatalytic cascades to streamline synthesis and reduce waste .

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